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Abstract
Brolamfetamine, also known as DOB (2,5-Dimethoxy-4-bromoamphetamine), is a potent and

long-acting psychedelic substance. Its classification is rooted in its distinct chemical structure,

which defines it as both a phenethylamine and a member of the specific DOx family of

compounds. This technical guide provides a detailed examination of Brolamfetamine's

structural classification, its pharmacological activity at serotonergic receptors, and the

experimental methodologies used for its characterization. Quantitative data on receptor affinity

and functional potency are presented, alongside visualizations of its signaling pathways and

common experimental workflows, to offer a comprehensive resource for the scientific

community.

Chemical Classification
Brolamfetamine's identity is fundamentally derived from its molecular architecture. It belongs

to the broad class of phenethylamines, which are characterized by a core phenethylamine

skeleton. Further substitution on this skeleton places it within the more specific amphetamine

subclass and subsequently into the DOx family of potent psychedelic agents.
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Phenethylamine Core: The foundational structure is phenethylamine, consisting of a phenyl

ring attached to an amino group via a two-carbon chain. This core structure is shared by a

vast number of neuroactive compounds, including neurotransmitters and various classes of

drugs[1].

Amphetamine Subclass: Brolamfetamine is technically a substituted amphetamine. The

defining feature of an amphetamine is the presence of a methyl group at the alpha carbon

(the carbon atom adjacent to the amino group) of the phenethylamine backbone[1]. This

modification generally increases the compound's metabolic stability and potency.

DOx Family: The "DOx" designation refers to a series of psychedelic amphetamines

characterized by the presence of two methoxy (-OCH₃) groups at the 2 and 5 positions of the

phenyl ring, and a variable substituent at the 4 position[2]. In the case of Brolamfetamine
(DOB), the "B" signifies a bromine atom at this 4-position[3][4]. Other members of this family

include DOM (methyl substituent) and DOI (iodine substituent)[2][5].
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Chemical Classification Hierarchy
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Figure 1: Hierarchical classification of Brolamfetamine.

Pharmacodynamics and Quantitative Data
Brolamfetamine's psychedelic effects are primarily mediated by its activity as a potent agonist

at serotonin 5-HT₂ receptors, particularly the 5-HT₂ₐ subtype[1][3]. Its high affinity and efficacy

at this receptor are central to its pharmacological profile.

Receptor Binding Affinity
Receptor binding assays are used to determine the affinity of a ligand (in this case,

Brolamfetamine) for a specific receptor. The inhibition constant (Ki) is a measure of this

affinity; a lower Ki value indicates a higher binding affinity.
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Receptor Subtype Binding Affinity (Ki, nM) Reference

5-HT₁ₐ 2,550–7,904 [3]

5-HT₁ₑ 556–1,427 [3]

5-HT₂ₐ 63 (for DOB) [6]

5-HT₂ₐ
8 - 1700 (for related

phenethylamines)
[7]

5-HT₂C
15 - 900 (for related

phenethylamines)
[7]

Note: Data for Brolamfetamine itself is limited in publicly accessible literature; values for

closely related compounds are provided for context where direct data is unavailable.

Functional Activity: Potency and Efficacy
Functional assays measure the biological response elicited by a ligand binding to its receptor.

Potency is the concentration of a drug required to produce 50% of its maximal effect (EC₅₀),

while efficacy (Eₘₐₓ) is the maximum possible effect the drug can produce[8]. Brolamfetamine
is a potent partial agonist at 5-HT₂ₐ receptors.

Receptor Subtype Potency (EC₅₀, nM)
Efficacy (% of Full
Agonist)

Reference

5-HT₂ₐ
2 - 990 (for related

3C-O amphetamines)

Full (89-95%) and

Partial Agonists
[7]

5-HT₂ₐ
Bromo-Dragonfly:

0.05
Not Specified [9]

5-HT₂B Submicromolar
Partial to Full (20-

101%)
[7]

Note: Brolamfetamine (DOB) has been shown to have a higher efficacy in triggering

downstream effects mediated by 5-HT₂ receptors compared to its analogue DOI[3].
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Experimental Protocols
The characterization of Brolamfetamine's pharmacology relies on established in vitro

methodologies. The following represents a generalized protocol for determining receptor

binding affinity and functional potency.

General Workflow for In Vitro Characterization
The process begins with cultured cells engineered to express the target receptor. These cells

are then used in binding and functional assays to quantify the drug's interaction and effect.

In Vitro Pharmacological Workflow
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Figure 2: General experimental workflow for receptor characterization.

Radioligand Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of Brolamfetamine for a target receptor

(e.g., 5-HT₂ₐ).

Materials:

Cell membranes from a cell line (e.g., HEK293) stably or transiently expressing the human

5-HT₂ₐ receptor.

A specific radioligand (e.g., [³H]ketanserin).

Brolamfetamine hydrochloride solutions of varying concentrations.
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Assay buffer and filtration apparatus.

Procedure: a. Cell membranes are incubated in the assay buffer with a fixed concentration of

the radioligand and varying concentrations of the test compound (Brolamfetamine). b. The

mixture is incubated to allow binding to reach equilibrium. c. The reaction is terminated by

rapid filtration through glass fiber filters, separating bound from free radioligand. d. The

radioactivity trapped on the filters is quantified using liquid scintillation counting. e. Non-

specific binding is determined in the presence of a high concentration of a non-labeled

competing ligand.

Data Analysis: The concentration of Brolamfetamine that inhibits 50% of the specific

radioligand binding (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff

equation.

Inositol Phosphate (IP) Accumulation Functional Assay
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of Brolamfetamine at a Gq-

coupled receptor like 5-HT₂ₐ.

Materials:

Intact cells expressing the 5-HT₂ₐ receptor.

[³H]myo-inositol for metabolic labeling.

Brolamfetamine solutions of varying concentrations.

Lithium chloride (LiCl) to inhibit inositol monophosphatase.

Ion-exchange chromatography columns.

Procedure: a. Cells are pre-labeled by incubating them overnight with [³H]myo-inositol. b. On

the day of the experiment, cells are washed and pre-incubated with a buffer containing LiCl.

c. Cells are then stimulated with varying concentrations of Brolamfetamine for a defined

period. d. The reaction is terminated, and the cells are lysed. e. The total accumulated

[³H]inositol phosphates are separated from free [³H]inositol using anion-exchange

chromatography. f. The amount of [³H]IPs is quantified by scintillation counting.
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Data Analysis: A dose-response curve is generated by plotting IP accumulation against the

logarithm of Brolamfetamine concentration. The EC₅₀ and Eₘₐₓ values are determined from

this curve using non-linear regression.

Primary Signaling Pathway
The 5-HT₂ₐ receptor is a G-protein coupled receptor (GPCR) that primarily signals through the

Gαq pathway. Agonist binding, including by Brolamfetamine, initiates a cascade of intracellular

events that ultimately leads to neuronal excitation.

Receptor Activation: Brolamfetamine binds to and activates the 5-HT₂ₐ receptor.

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the

alpha subunit of the associated Gq protein, causing the Gαq subunit to dissociate.

PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂)

into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Downstream Effects:

IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of intracellular

calcium (Ca²⁺) stores.

DAG and elevated Ca²⁺ levels synergistically activate Protein Kinase C (PKC), which

phosphorylates various cellular proteins, modulating their activity.

Interestingly, while this is the canonical pathway, some evidence suggests that

Brolamfetamine (DOB) does not produce protein kinase C (PKC) activation in the brains of

rodents in vivo, unlike other serotonergic compounds such as MDMA[3]. This may indicate

biased agonism, where the ligand preferentially activates certain downstream pathways over

others, or engagement of alternative signaling cascades.
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Figure 3: The canonical Gq-coupled signaling pathway for the 5-HT₂ₐ receptor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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